2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide
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Description
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly known as 4F-MDMB-BICA and is used in scientific research for its potential applications in medicine and pharmacology.
Scientific Research Applications
Chemical Synthesis and Modification
Research has focused on the development of novel reagents and compounds with the acetamide moiety, highlighting their utility in synthetic organic chemistry. For instance, p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts have been reported as versatile reagents for synthesizing substituted products, including N-alkylacetamides. These compounds, due to their stability and reactivity, play a crucial role in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Radioligands for Imaging Studies
[18F]FMDAA1106 and [18F]FEDAA1106 are two potent radioligands synthesized for peripheral benzodiazepine receptors (PBR). Their development underscores the importance of fluorinated compounds in PET imaging, providing tools for studying the brain's biochemical processes (Zhang et al., 2003).
Pharmacological Evaluation
Research into (Indol-3-yl)alkylamides has revealed compounds with significant analgesic properties, demonstrating the potential of indole derivatives in developing new analgesic agents. This work highlights the therapeutic potential of structurally related compounds for pain management (Fouchard et al., 2001).
Antiallergic Agents
A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has been prepared, demonstrating significant antiallergic potency. This research indicates the role of structural modification in enhancing the biological activity of pharmaceutical compounds, with specific derivatives showing remarkable potency in antiallergic assays (Menciu et al., 1999).
Hepatitis B Virus Inhibition
Novel Hepatitis B (HBV) Inhibitor research has led to the development of compounds with significant in vitro inhibitory activity against HBV. This emphasizes the potential of indole and fluoro-benzyl based structures in antiviral therapy (Ivashchenko et al., 2019).
properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-25-11-10-22-20(24)12-16-14-23(19-5-3-2-4-18(16)19)13-15-6-8-17(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBHBPRHRJBBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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